molecular formula C9H7BrFNO B1378101 4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene CAS No. 1384427-62-6

4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene

Cat. No.: B1378101
CAS No.: 1384427-62-6
M. Wt: 244.06 g/mol
InChI Key: VCBICGUUADFYNQ-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene is a chemical compound with the molecular formula C9H7BrFNO . It is used in various chemical reactions and has several properties that make it useful in a variety of applications .


Molecular Structure Analysis

The 4-bromo-1-fluoro-2-(2-isocyanatoethyl)benzene molecule contains a total of 20 bond(s). There are 13 non-H bond(s), 8 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), and 1 six-membered ring(s) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the searched resources, similar compounds like 4-Bromofluorobenzene are known to be standard substrates for cross-coupling reactions .

Scientific Research Applications

  • Radiosynthesis Applications : A study by Namolingam et al. (2001) discusses the preparation of 1-[18F]Fluoromethyl-4-methyl-benzene from its bromo analogue, which is relevant to the synthesis of 4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene. This preparation is part of a broader exploration into creating new bifunctional labelling agents, crucial for imaging and diagnostic purposes in medicine (Namolingam et al., 2001).

  • Synthesis of Halobenzo[b]thiophenes : Mikami et al. (2019) describe the synthesis of various halogenated benzo[b]thiophenes, starting from dihalo analogues, which is relevant to the study of compounds like this compound. This research provides insights into the preparation of complex halogenated organic compounds (Mikami et al., 2019).

  • Fluorination of Dibromovinylbenzene Derivatives : Zhao et al. (2016) report on the fluorination of 1-(2,2-dibromovinyl)benzene derivatives, leading to the synthesis of compounds like (Z)-1-(2-bromo-1-fluorovinyl)benzenes. This study is pertinent to understanding the chemical processes involved in manipulating compounds similar to this compound (Zhao et al., 2016).

  • Sonolysis of Halobenzenes : Research by Drijvers et al. (2000) on the sonolysis of monohalogenated benzenes, including bromo- and fluorobenzene, offers insights into the degradation mechanisms of halogenated benzenes, which is relevant to the environmental and chemical stability of compounds like this compound (Drijvers et al., 2000).

  • Synthesis and Fluorescence Properties : A study by Liang Zuo-qi (2015) on the synthesis and fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene provides insights into the photoluminescence properties of bromo-substituted benzene derivatives, which could be extrapolated to similar compounds like this compound (Liang Zuo-qi, 2015).

Properties

IUPAC Name

4-bromo-2-fluoro-1-(2-isocyanatoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO/c10-8-2-1-7(9(11)5-8)3-4-12-6-13/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBICGUUADFYNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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